(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide
CAS No.: 522604-13-3
Cat. No.: VC4775916
Molecular Formula: C26H23N3O5
Molecular Weight: 457.486
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 522604-13-3 |
|---|---|
| Molecular Formula | C26H23N3O5 |
| Molecular Weight | 457.486 |
| IUPAC Name | (E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C26H23N3O5/c1-3-33-25-15-20(8-13-24(25)34-17-19-6-4-18(2)5-7-19)14-21(16-27)26(30)28-22-9-11-23(12-10-22)29(31)32/h4-15H,3,17H2,1-2H3,(H,28,30)/b21-14+ |
| Standard InChI Key | HBIUQXMROSFHFS-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)C |
Introduction
(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide is a complex organic compound with a specific stereochemistry indicated by the "(E)" prefix, which denotes its configuration as an alkene. This compound belongs to the broader class of propenamides, which are derivatives of propenoic acid amides. The presence of various functional groups, such as cyano, ethoxy, methoxy, and nitrophenyl, suggests potential applications in fields like pharmaceuticals, agrochemicals, or materials science due to its diverse chemical properties.
Chemical Formula and Molecular Weight
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Chemical Formula: C28H25N3O5
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Molecular Weight: Approximately 493.52 g/mol
Synthesis Methods
The synthesis of (E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide typically involves multi-step reactions, including:
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Formation of the Propenamide Backbone: This may involve condensation reactions between appropriate amine and acid derivatives.
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Introduction of the Cyano Group: Often achieved through cyanation reactions.
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Attachment of Ethoxy and Methoxy Groups: Typically involves etherification reactions.
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Introduction of the Nitrophenyl Group: May involve nucleophilic substitution or coupling reactions.
Synthesis Challenges
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Stereochemistry Control: Maintaining the (E) configuration requires careful control over reaction conditions.
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Functional Group Compatibility: Ensuring that each step does not interfere with existing functional groups is crucial.
Potential Applications
Given its complex structure, (E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide could have various applications:
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Pharmaceuticals: As a potential lead compound for drug development due to its diverse functional groups.
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Agrochemicals: Could serve as an intermediate in the synthesis of pesticides or herbicides.
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Materials Science: Its unique electronic properties might be useful in optoelectronic materials.
Safety and Handling
Handling this compound requires caution due to potential hazards:
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Toxicity: The presence of a cyano group and nitrophenyl moiety suggests potential toxicity.
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Reactivity: The compound may react with strong acids or bases, necessitating careful handling.
Safety Data
| Hazard | Description |
|---|---|
| Toxicity | Potential toxicity due to cyano and nitro groups. |
| Reactivity | May react with strong acids or bases. |
| Flammability | Unknown, but caution is advised due to organic nature. |
Environmental Impact
The environmental impact of (E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide is not well-documented, but compounds with similar structures can potentially persist in the environment due to their stability and lipophilicity.
Environmental Considerations
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Persistence: May persist in soil or water due to its chemical stability.
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Bioaccumulation: Potential for bioaccumulation in aquatic organisms.
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